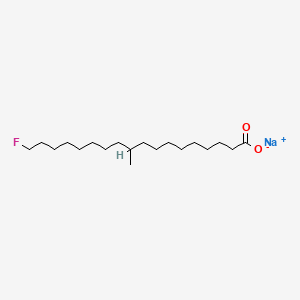
Octadecanoic acid, 18-fluoro-10-methyl-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanoic acid, 18-fluoro-10-methyl-, sodium salt is a synthetic organic compound. It is a derivative of octadecanoic acid, commonly known as stearic acid, with a fluorine atom at the 18th position and a methyl group at the 10th position. The sodium salt form enhances its solubility in water, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 18-fluoro-10-methyl-, sodium salt typically involves the following steps:
Fluorination: Introduction of a fluorine atom at the 18th position of octadecanoic acid. This can be achieved using fluorinating agents such as Selectfluor.
Methylation: Introduction of a methyl group at the 10th position. This can be done using methylating agents like methyl iodide in the presence of a base.
Neutralization: Conversion of the acid to its sodium salt form by neutralizing with sodium hydroxide.
Industrial Production Methods
Industrial production methods often involve large-scale batch reactors where the above reactions are carried out under controlled conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the methyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products
Oxidation: Formation of 18-fluoro-10-methyl-octadecanoic acid.
Reduction: Formation of 18-fluoro-10-methyl-octadecanol.
Substitution: Formation of 18-chloro-10-methyl-octadecanoic acid.
Scientific Research Applications
Octadecanoic acid, 18-fluoro-10-methyl-, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cell membranes and its potential as a biomarker.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Used in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of octadecanoic acid, 18-fluoro-10-methyl-, sodium salt involves its interaction with cell membranes. The fluorine atom increases the lipophilicity of the compound, allowing it to integrate into lipid bilayers. This can affect membrane fluidity and permeability, influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Octadecanoic acid (Stearic acid): Lacks the fluorine and methyl groups, making it less lipophilic.
18-Fluoro-octadecanoic acid: Similar but lacks the methyl group at the 10th position.
10-Methyl-octadecanoic acid: Similar but lacks the fluorine atom at the 18th position.
Properties
CAS No. |
462-16-8 |
|---|---|
Molecular Formula |
C19H36FNaO2 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
sodium;18-fluoro-10-methyloctadecanoate |
InChI |
InChI=1S/C19H37FO2.Na/c1-18(15-11-7-4-5-9-13-17-20)14-10-6-2-3-8-12-16-19(21)22;/h18H,2-17H2,1H3,(H,21,22);/q;+1/p-1 |
InChI Key |
HBDZVQJAXIWPMG-UHFFFAOYSA-M |
Canonical SMILES |
CC(CCCCCCCCC(=O)[O-])CCCCCCCCF.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















